molecular formula C13H15ClN2O2S B4411923 N-(2-chloro-4-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide

N-(2-chloro-4-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide

Cat. No. B4411923
M. Wt: 298.79 g/mol
InChI Key: NIZJOZVEPASACJ-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide, commonly known as CMTM-15, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CMTM-15 has been shown to have a high affinity for the PD-L1 protein, which is known to play a crucial role in the immune system's ability to recognize and attack cancer cells.

Mechanism of Action

CMTM-15 works by binding to the PD-L1 protein, preventing it from interacting with its receptor, PD-1. This interaction is crucial for cancer cells to evade the immune system's natural defenses. By inhibiting this interaction, CMTM-15 enhances the immune system's ability to recognize and attack cancer cells.
Biochemical and Physiological Effects
CMTM-15 has been shown to have a high affinity for the PD-L1 protein, with an IC50 value of 0.9 μM. This high affinity allows CMTM-15 to effectively inhibit the interaction between PD-L1 and PD-1, enhancing the immune system's ability to recognize and attack cancer cells. In addition, CMTM-15 has been shown to have minimal toxicity in vitro, making it a promising candidate for further development as a cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of CMTM-15 is its high affinity for the PD-L1 protein, which allows for effective inhibition of the PD-L1/PD-1 interaction. In addition, CMTM-15 has been shown to have minimal toxicity in vitro, making it a promising candidate for further development as a cancer treatment. However, one limitation of CMTM-15 is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the development of CMTM-15 as a cancer treatment. One potential direction is the development of more potent analogs of CMTM-15 that have even higher affinity for the PD-L1 protein. Another potential direction is the development of combination therapies that include CMTM-15 in combination with other cancer treatments, such as chemotherapy or immunotherapy. Finally, further studies are needed to evaluate the safety and efficacy of CMTM-15 in vivo, which could pave the way for clinical trials in humans.

Scientific Research Applications

CMTM-15 has been extensively studied for its potential therapeutic applications in cancer treatment. The PD-L1 protein is known to be overexpressed in many types of cancer, allowing cancer cells to evade the immune system's natural defenses. CMTM-15 has been shown to inhibit the interaction between PD-L1 and its receptor, PD-1, thereby enhancing the immune system's ability to recognize and attack cancer cells.

properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2S/c1-8-2-3-10(9(14)6-8)16-12(17)7-11-13(18)15-4-5-19-11/h2-3,6,11H,4-5,7H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZJOZVEPASACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NCCS2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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